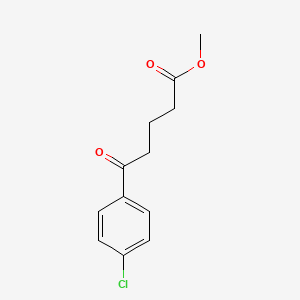

Methyl 5-(4-chlorophenyl)-5-oxovalerate

Description

Structural Significance within the Class of Oxovalerate Esters

The structure of Methyl 5-(4-chlorophenyl)-5-oxovalerate is characterized by a five-carbon valerate (B167501) backbone. What sets it apart and defines its chemical reactivity is the presence of two key functional groups at opposite ends of this carbon chain: a methyl ester group (-COOCH₃) at one terminus and a 4-chlorophenyl ketone group (-C(=O)C₆H₄Cl) at the other.

This bifunctional nature is of paramount importance in synthetic chemistry. The methyl ester is a classic functional group that can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents. The ketone group, on the other hand, is a site for nucleophilic attack, allowing for the introduction of a wide range of substituents or the formation of new carbon-carbon bonds. The presence of the electron-withdrawing chlorine atom on the phenyl ring also influences the reactivity of the ketone.

Within the broader class of oxovalerate esters, this compound is a γ-keto ester, meaning the keto group is on the third carbon atom relative to the ester's carbonyl group. This 1,5-relationship between the two carbonyl groups is a key structural feature that allows for a range of intramolecular reactions and makes it a valuable precursor for the synthesis of five- and six-membered heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Backbone | Five-carbon valerate chain |

| Functional Group 1 | Methyl ester (-COOCH₃) |

| Functional Group 2 | 4-chlorophenyl ketone (-C(=O)C₆H₄Cl) |

| Classification | γ-Keto ester |

| Key Relationship | 1,5-dicarbonyl compound |

Strategic Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis for devising synthetic routes to a target molecule. By mentally disconnecting bonds in the target molecule, one can identify simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are most logical, focusing on the formation of the carbon-carbon bonds that constitute the core of the molecule.

Route A: Friedel-Crafts Acylation Approach

One of the most direct and common methods for forming an aryl ketone is the Friedel-Crafts acylation. In this approach, the bond between the carbonyl carbon of the ketone and the aromatic ring is disconnected.

Disconnection: The bond between the carbonyl carbon and the 4-chlorophenyl ring.

Synthons: This disconnection leads to an acylium ion synthon and a 4-chlorophenyl anion synthon.

Synthetic Equivalents: The synthetic equivalent for the acylium ion is an acid chloride, specifically methyl 4-(chloroformyl)butanoate. The synthetic equivalent for the 4-chlorophenyl anion is chlorobenzene (B131634).

Forward Reaction: The forward synthesis would involve the Friedel-Crafts acylation of chlorobenzene with methyl 4-(chloroformyl)butanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

Route B: Grignard/Organocadmium Reaction with an Acid Chloride

An alternative strategy involves the disconnection of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group of the valerate chain.

Disconnection: The C4-C5 bond of the valerate chain.

Synthons: This leads to a 4-chlorophenyl acyl synthon and a 4-carbomethoxypropyl anion synthon.

Synthetic Equivalents: The synthetic equivalent for the 4-chlorophenyl acyl synthon is 4-chlorobenzoyl chloride. The synthetic equivalent for the anionic synthon could be a Grignard reagent, such as 4-carbomethoxypropylmagnesium bromide, or an organocadmium reagent.

Forward Reaction: The forward synthesis would involve the reaction of 4-chlorobenzoyl chloride with the chosen organometallic reagent. The use of organocadmium reagents, prepared from the corresponding Grignard reagent and cadmium chloride, is often preferred for reactions with acid chlorides as they are less reactive and tend to avoid the formation of tertiary alcohol byproducts. asianpubs.orgresearchgate.netasianpubs.org

Table 2: Retrosynthetic Analysis Summary

| Approach | Disconnected Bond | Key Precursors |

| Friedel-Crafts Acylation | Aryl C-C(O) | Chlorobenzene, Methyl 4-(chloroformyl)butanoate |

| Organometallic Reaction | C4-C5 | 4-Chlorobenzoyl chloride, Methyl 4-halobutanoate (to form Grignard/organocadmium reagent) |

Overview of the Chemical Compound's Potential as a Key Synthetic Precursor

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. The 1,5-dicarbonyl arrangement is a well-established precursor for the construction of six-membered rings through condensation reactions.

For instance, reaction with ammonia (B1221849) or primary amines can lead to the formation of dihydropyridinone derivatives. Condensation with hydrazine (B178648) can yield dihydropyridazinones, while reaction with hydroxylamine (B1172632) can produce dihydrooxazinones. These heterocyclic cores are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.

Furthermore, the ketone and ester functionalities can be selectively manipulated. The ketone can be reduced to a secondary alcohol, which can then participate in cyclization reactions or be used as a handle for further functionalization. The ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other acid derivatives. This selective reactivity allows for a stepwise and controlled construction of complex molecular frameworks.

The presence of the 4-chlorophenyl group also offers opportunities for further modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents on the aromatic ring. This modularity further enhances the utility of this compound as a versatile synthetic precursor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZHIHFYNGRVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 5 4 Chlorophenyl 5 Oxovalerate

Reactivity of the Carbonyl Moiety: Nucleophilic Addition and Condensation Reactions

The carbonyl group is a pivotal functional group that largely governs the reactivity of Methyl 5-(4-chlorophenyl)-5-oxovalerate. The carbon atom of the carbonyl group is electrophilic in nature, a consequence of the polarization of the carbon-oxygen double bond, rendering it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition Reactions:

In a characteristic nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, which results in the formation of a tetrahedral intermediate. libretexts.org This intermediate takes the form of an alkoxide, which is subsequently protonated to produce an alcohol. libretexts.org The general mechanism is characterized by the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

For this compound, nucleophilic addition reactions can be initiated under both basic and acidic conditions. Under basic conditions, a potent nucleophile directly assails the carbonyl carbon. libretexts.org Conversely, under acidic conditions, the carbonyl oxygen is initially protonated, thereby augmenting the electrophilicity of the carbonyl carbon and permitting attack by weaker nucleophiles. libretexts.org

Illustrative examples of nucleophilic addition reactions that this compound can undergo include:

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) would culminate in the formation of a tertiary alcohol following an acidic workup. The 'R' group from the Grignard reagent would be appended to the carbonyl carbon. youtube.com

Reduction: The application of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would facilitate the reduction of the ketone to a secondary alcohol. youtube.com

Condensation Reactions:

Condensation reactions involving the carbonyl moiety in this compound commence with a nucleophilic addition to the carbonyl group, which is then succeeded by a dehydration step. These reactions are of paramount importance for the creation of new carbon-carbon and carbon-nitrogen double bonds.

A prevalent example is the reaction with primary amines or their derivatives to form imines (Schiff bases). For instance, the reaction with hydroxylamine (B1172632) (NH₂OH) would afford an oxime. This reaction is frequently catalyzed by a mild acid. wpmucdn.com

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Nucleophilic Addition | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |

| Condensation | Primary Amine (e.g., R-NH₂) | Imine |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

Transformations Involving the Ester Functionality: Selective Ester Cleavage and Transesterification

The methyl ester functionality present in this compound offers an additional locus for chemical transformations, predominantly via nucleophilic acyl substitution.

Selective Ester Cleavage (Hydrolysis):

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process wherein the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism entails the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the carboxylate salt, which is subsequently protonated in a discrete acidic workup step to furnish the carboxylic acid.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (R'-OH) would lead to the substitution of the methyl group with the R' group. masterorganicchemistry.com To ensure a high yield of the newly formed ester, the alcohol employed for the reaction is often used as the solvent. masterorganicchemistry.com This reaction is widely utilized in industrial processes such as the production of biodiesel from vegetable oils. youtube.comyoutube.com

| Transformation | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-(4-chlorophenyl)-5-oxopentanoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-(4-chlorophenyl)-5-oxopentanoic acid |

| Transesterification | R'-OH, H⁺ or RO⁻ | Alkyl 5-(4-chlorophenyl)-5-oxovalerate |

Chemical Modifications of the 4-Chlorophenyl Aromatic Ring

The 4-chlorophenyl group in this compound is amenable to electrophilic aromatic substitution reactions. The regioselectivity of further substitution on the aromatic ring is governed by the existing substituents: the chloro group and the acyl group.

The chlorine atom is classified as an ortho-, para-directing deactivator. youtube.com Halogens are deactivating owing to their pronounced inductive electron-withdrawing effect, yet they are ortho-, para-directing because their lone pairs can donate electron density to the ring through resonance, thereby stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. msu.edu

The acyl group (-C(O)R) is a meta-directing deactivator. It deactivates the ring towards electrophilic attack as a result of its electron-withdrawing inductive and resonance effects. youtube.com

When multiple substituents are present on a benzene (B151609) ring, their directing effects are synergistic. In this molecule, the acyl group is attached to the benzene ring through the carbonyl carbon, rendering it a deactivating meta-director. The chlorine atom is an ortho, para-director. Consequently, the positions ortho to the chlorine atom (and meta to the acyl group) are the most probable sites for subsequent electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) utilizing a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: The introduction of another halogen (e.g., Br, Cl) with the aid of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) by means of fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: The introduction of an alkyl or acyl group, although these reactions may exhibit diminished efficacy due to the deactivating character of the extant substituents. libretexts.org

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-(4-chloro-3-nitrophenyl)-5-oxovalerate |

| Bromination | Br₂, FeBr₃ | Methyl 5-(3-bromo-4-chlorophenyl)-5-oxovalerate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 5-(4-chloro-3-sulfophenyl)-5-oxovalerate |

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Formation

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, attributable to its bifunctional nature, possessing both a ketone and an ester.

Pyrazoles:

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.orgmdpi.com While this compound is not intrinsically a 1,3-dicarbonyl compound, it can be converted into one. For instance, a Claisen condensation with a suitable ester could introduce a second carbonyl group at the alpha-position relative to the existing ester. The resultant 1,3-dicarbonyl compound could then be reacted with hydrazine (B178648) or a substituted hydrazine to form a pyrazole (B372694) ring. nih.gov An alternative methodology involves the reaction of α,β-alkynic hydrazones with molecular iodine for the synthesis of 4-iodopyrazoles. nih.gov

Pyrano[2,3-c]pyrazoles:

Pyrano[2,3-c]pyrazoles are typically synthesized through multi-component reactions. nih.govcore.ac.ukderpharmachemica.com A widely adopted method involves the reaction of a pyrazolone (B3327878), an aldehyde, and an active methylene (B1212753) compound such as malononitrile. derpharmachemica.comdundee.ac.uk To employ this compound in such a synthesis, it would first need to be transformed into a suitable pyrazolone intermediate. This could potentially be accomplished by reacting the β-ketoester (derived from the target compound) with a hydrazine derivative.

Isoxazoles:

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds and hydroxylamine. nih.gov Analogous to pyrazole synthesis, this compound would initially require conversion to a 1,3-dicarbonyl compound. A more direct pathway could involve the reaction of the ketone with hydroxylamine to form an oxime, followed by further synthetic modifications. Another method entails the cycloaddition of in-situ generated nitrile oxides with alkynes. organic-chemistry.org

Dihydroisoxazoles (Isoxazolines):

Dihydroisoxazoles are commonly prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. mdpi.com The ketone in this compound can serve as a precursor to a nitrile oxide. Alternatively, the reaction of an α,β-unsaturated ketone with hydroxylamine can also afford dihydroisoxazoles. wpmucdn.com A plausible synthetic route would be to first introduce a double bond in conjugation with the carbonyl group of the target compound, and then react it with hydroxylamine. A PubChem entry exists for the structurally related compound, Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgwikipedia.org This reaction leads to the formation of a 1,4-dihydropyridine (B1200194) ring. nih.govnih.gov

This compound, which is a γ-ketoester, could potentially be utilized in a Hantzsch-like synthesis. The reaction would likely involve the condensation of the ketoester with an aldehyde and ammonia. The reactivity of the methylene group alpha to the ester would be of critical importance for this transformation.

| Heterocycle | General Method | Potential Role of Target Compound |

| Pyrazole | Condensation of a 1,3-dicarbonyl with hydrazine | Precursor to a 1,3-dicarbonyl compound |

| Pyrano[2,3-c]pyrazole | Multi-component reaction involving a pyrazolone | Precursor to a pyrazolone intermediate |

| Isoxazole | Reaction of a 1,3-dicarbonyl with hydroxylamine | Precursor to a 1,3-dicarbonyl compound |

| Dihydroisoxazole | 1,3-dipolar cycloaddition of a nitrile oxide and an alkene | Precursor to a nitrile oxide or an α,β-unsaturated ketone |

| Dihydropyridine | Hantzsch synthesis with a β-ketoester | As the β-ketoester component |

Generation of Pyrrolidine and Piperazine (B1678402) Frameworks

The chemical structure of this compound, a δ-keto ester, provides a versatile scaffold for the synthesis of nitrogen-containing heterocyclic compounds, particularly piperidine (B6355638) frameworks. The reaction pathway to these structures typically involves an initial reductive amination of the ketone moiety, followed by an intramolecular cyclization.

The key transformation is the conversion of the ketone to an amine. This can be achieved through direct reductive amination, a one-pot reaction where the ketone reacts with an amine source (like ammonia or a primary amine) in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate iminium ion without reducing the initial ketone. masterorganicchemistry.comyoutube.com

Once the ketone at the 5-position is converted to an amino group, the resulting δ-amino ester is primed for intramolecular cyclization. This spontaneous or acid/base-catalyzed lactamization occurs via the nucleophilic attack of the newly formed amine onto the ester carbonyl carbon. This process yields a six-membered ring, specifically a 6-(4-chlorophenyl)piperidin-2-one, which is a core piperidine framework. mdma.ch This lactam can then be further reduced to the corresponding piperidine. While direct synthesis of piperazine frameworks from this specific precursor is less common, derivatization of the piperidine ring could potentially lead to piperazine-containing structures.

Recent advancements in biocatalysis have also demonstrated efficient methods for such transformations. Transaminases, for example, can asymmetrically convert δ-keto esters into optically active δ-amino esters, which then cyclize to form chiral lactams. frontiersin.orgthieme-connect.deresearchgate.net This enzymatic approach offers high stereoselectivity, a crucial aspect in pharmaceutical synthesis.

Stereoselective Transformations and Chiral Auxiliary Applications

The prochiral ketone center in this compound makes it an excellent substrate for stereoselective transformations to produce enantiomerically pure compounds, which are highly valuable in medicinal chemistry.

A prominent strategy for achieving stereoselectivity is through biocatalytic reductive amination. The use of transaminase enzymes (TAs) has been shown to be highly effective for the asymmetric synthesis of γ- and δ-lactams from the corresponding keto esters. This one-pot, two-step enzymatic process involves the biotransamination of the keto ester to an optically active amino ester, which then undergoes spontaneous intramolecular cyclization to the lactam. Studies on analogous δ-keto esters have demonstrated the production of optically active 6-arylpiperidin-2-ones with excellent conversion and enantiomeric excess. For instance, the transformation of similar substrates using different transaminases can selectively yield either the (S) or (R) enantiomer of the corresponding lactam.

| Substrate | Transaminase Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| Isopropyl 5-(4-bromophenyl)-5-oxopentanoate | ATA-256 | >99 | >99 | (S) |

| Isopropyl 5-(4-bromophenyl)-5-oxopentanoate | ATA-025 | 91 | >99 | (R) |

| Methyl 5-(4-fluorophenyl)-5-oxopentanoate | ATA-237 | 91 | >99 | (S) |

| Methyl 5-oxo-5-phenylpentanoate | ATA-237 | >99 | >99 | (S) |

Data derived from studies on analogous compounds.

Beyond enzymatic methods, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. For a δ-keto ester like this compound, a chiral auxiliary could be attached, for example, by converting the ester to an amide using a chiral amine. Subsequent reactions, such as the reduction of the ketone, would be influenced by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Detailed Mechanistic Investigations of Key Reactions

Analysis of Kinetic versus Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial for understanding the selectivity of reactions involving this compound, particularly in reactions involving the formation of enolates from the ketone moiety. The ketone has two sets of α-protons, at the C-2 and C-4 positions, and their deprotonation can lead to different enolate intermediates.

Kinetic Control : The kinetic product is the one that is formed fastest. researchgate.net This typically occurs at low temperatures with a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA). scholaris.ca The kinetic enolate is formed by removing the most accessible proton, which in this case would be at the C-4 position, as it is less sterically hindered than the C-2 position adjacent to the bulky chlorophenyl group. The reaction is essentially irreversible under these conditions. nih.gov

Thermodynamic Control : The thermodynamic product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, a weaker base, and longer reaction times. rsc.org The more stable enolate is the one that is more substituted, which would be the enolate formed by deprotonation at the C-2 position, as the resulting double bond would be in conjugation with the chlorophenyl ring.

Exploration of Radical Pathways and Redox Cyclizations

While ionic pathways are common for keto esters, radical-mediated reactions offer alternative and powerful methods for forming complex molecular structures. For this compound, radical pathways could be initiated at several positions.

One area of modern synthetic chemistry is photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions. nih.gov A β-ketoester can undergo photoredox-catalyzed radical cyclization. nih.gov In a hypothetical pathway, single-electron reduction of the ketone in this compound could generate a ketyl radical. This radical could then undergo intramolecular cyclization, for instance, by attacking the ester carbonyl or another part of the molecule if an appropriate unsaturated tether were present.

Alternatively, radical cyclizations can be initiated by generating a radical at the α-carbon to the ester. nih.gov For example, treatment with a radical initiator could lead to the formation of a radical at the C-4 position. If the molecule contained an appropriately positioned radical acceptor, a 5-exo or 6-endo cyclization could occur. Samarium(II) diiodide (SmI₂) is a reagent known to mediate reductive cyclizations by generating ketyl radicals from carbonyl compounds, including esters under certain conditions, which can then participate in intramolecular additions. nih.gov These radical pathways provide synthetic routes to carbocyclic and heterocyclic systems that may not be accessible through traditional ionic chemistry.

Computational Support for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and selectivity, which are difficult to probe experimentally. scholaris.ca For key reactions involving this compound, such as reductive amination, computational studies can elucidate the mechanistic details.

DFT studies on the reductive amination of ketones have confirmed the selectivity of reducing agents like sodium triacetoxyborohydride (STAB). nih.govutoronto.caproquest.com These calculations show that the reduction of the iminium ion intermediate is both kinetically and thermodynamically favored over the reduction of the starting ketone. scholaris.ca Computational models can analyze the entire reaction pathway, including the initial condensation of the ketone and amine to form a hemiaminal, its dehydration to an iminium ion, and the final hydride transfer from the reducing agent.

These studies often reveal the crucial role of acid catalysts or even solvent molecules in facilitating proton transfers during the reaction, lowering the activation energy barriers for key steps. researchgate.net By modeling the transition state structures, chemists can understand the origins of stereoselectivity in asymmetric transformations. For the biocatalytic reactions mentioned in section 3.5, computational docking and molecular dynamics simulations can be used to model how the substrate fits into the enzyme's active site, explaining why a particular enantiomer is formed. For radical reactions, computational studies can predict the feasibility of different cyclization pathways and the stability of the resulting radical intermediates. nih.gov

Strategic Applications of Methyl 5 4 Chlorophenyl 5 Oxovalerate As a Versatile Synthetic Building Block

Precursor for Complex Organic Scaffolds and Advanced Intermediates

The bifunctional nature of methyl 5-(4-chlorophenyl)-5-oxovalerate makes it an ideal starting material for the synthesis of complex organic scaffolds. The presence of both a ketone and an ester allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. These scaffolds can serve as advanced intermediates in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. medchemexpress.comsalvavidaspharma.com

The reactivity of the carbonyl group and the ester allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity enables the construction of polycyclic and spirocyclic systems through intramolecular cyclization reactions. researchgate.net

Contribution to the Construction of Pharmaceutically Relevant Heterocycles (focus on synthetic utility)

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of drugs. nih.govbeilstein-journals.org this compound serves as a valuable precursor for the synthesis of various pharmaceutically relevant heterocycles, leveraging well-established synthetic methodologies.

One of the key applications of this γ-keto ester is in the Paal-Knorr synthesis for the formation of five-membered heterocycles such as pyrroles and furans. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net In this reaction, the 1,4-dicarbonyl-like nature of the γ-keto ester allows for condensation with primary amines or ammonia (B1221849) to yield substituted pyrroles, or dehydration under acidic conditions to form furans. The resulting heterocycles bear the 4-chlorophenyl substituent, a common motif in many bioactive molecules. mdpi.comnih.gov

Similarly, this compound can be utilized in variations of the Hantzsch pyridine (B92270) synthesis to construct six-membered dihydropyridine (B1217469) rings. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. By adapting this methodology, the γ-keto ester functionality within this compound can be exploited to build the dihydropyridine core, which is a key scaffold in a number of cardiovascular drugs.

Furthermore, the reactive ketone and ester groups can participate in cyclization reactions with various binucleophiles to afford a diverse range of other heterocyclic systems, including pyrazolones, isoxazoles, and thiazolidinones. nih.govnih.govmdpi.com The synthetic utility of this compound in this context is significant, providing a straightforward entry to libraries of substituted heterocycles for drug discovery programs.

Design and Synthesis of Molecular Probes and Labeled Compounds

Molecular probes, including fluorescent probes and radiolabeled compounds, are indispensable tools in chemical biology and medical imaging for visualizing and understanding biological processes. The structural features of this compound make it a suitable scaffold for the design and synthesis of such probes.

The aromatic ring of the molecule can be functionalized with fluorophores or other reporter groups. For instance, the inherent reactivity of the γ-keto ester can be exploited to attach fluorescent moieties, creating probes for detecting specific analytes or monitoring enzyme activity. researchgate.netrsc.orgnih.gov The keto-enol tautomerism of the β-keto ester functionality that can be generated from this compound can be a key feature in the design of "turn-on" fluorescent probes. researchgate.net

Moreover, the compound can be used in the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) and other imaging techniques. moravek.comresearchgate.net By incorporating a radioisotope, such as fluorine-18, into the molecule, its distribution and fate in biological systems can be tracked. The synthesis of such labeled compounds often involves the modification of a precursor molecule, and the versatile reactivity of this compound makes it an attractive starting point for such endeavors. nih.govresearchgate.net

Integration into Materials Science and Supramolecular Chemistry for Functional Molecule Assembly

The principles of molecular self-assembly are increasingly being harnessed to create novel materials with unique properties. Aromatic compounds, particularly those with well-defined functional groups, are excellent candidates for building blocks in materials science and supramolecular chemistry. beilstein-journals.org this compound, with its combination of an aromatic ring and reactive functional groups, can be integrated into the design of functional molecules for these applications.

The 4-chlorophenyl group can participate in π-π stacking and other non-covalent interactions, which are crucial for the formation of ordered supramolecular structures. The ketone and ester functionalities provide sites for covalent modification, allowing the molecule to be incorporated into larger polymer backbones or attached to surfaces. tandfonline.comscienmag.com This functionalization can be used to tune the electronic and photophysical properties of the resulting materials.

While direct applications of this compound in this area are still emerging, the broader field of research into the functionalization of ketones and esters for materials applications suggests significant potential. acs.orgresearchgate.netnih.govnih.govyoutube.com For example, derivatives of this compound could be used to create liquid crystals, functional polymers, or components of molecular electronic devices.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5 4 Chlorophenyl 5 Oxovalerate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure of Methyl 5-(4-chlorophenyl)-5-oxovalerate. The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity.

For this compound, the expected chemical shifts are predicted based on established principles and data from analogous structures. nih.govpreprints.org The aromatic protons on the 4-chlorophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The aliphatic chain protons would present as distinct multiplets, while the methyl ester protons would be a sharp singlet.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2' / H-6' | ~7.95 | Doublet (d) | 2H |

| H-3' / H-5' | ~7.45 | Doublet (d) | 2H |

| -OCH₃ | ~3.65 | Singlet (s) | 3H |

| H-4 | ~3.05 | Triplet (t) | 2H |

| H-2 | ~2.40 | Triplet (t) | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone, C-5) | ~198.5 |

| C=O (Ester, C-1) | ~173.0 |

| C-1' (Aromatic) | ~139.5 |

| C-4' (Aromatic) | ~135.0 |

| C-2' / C-6' (Aromatic) | ~129.5 |

| C-3' / C-5' (Aromatic) | ~129.0 |

| -OCH₃ | ~51.5 |

| C-4 | ~37.5 |

| C-2 | ~33.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the valerate (B167501) chain (H-2 with H-3, and H-3 with H-4), confirming the integrity of the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. nih.gov It would correlate the proton signals for H-2, H-3, H-4, and the methyl group to their corresponding carbon signals (C-2, C-3, C-4, and -OCH₃), providing unambiguous carbon assignments for the protonated carbons.

The methyl protons (-OCH₃) to the ester carbonyl carbon (C-1).

The H-2 protons to the ester carbonyl carbon (C-1) and to C-3 and C-4.

The H-4 protons to the ketone carbonyl carbon (C-5) and to the aromatic carbon C-1'.

The aromatic protons H-2'/H-6' to the ketone carbonyl carbon (C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other, which is fundamental for determining stereochemistry and conformation. numberanalytics.com For a flexible, acyclic molecule like this compound, NOESY is less critical for stereochemical assignment but can provide insights into preferred solution-state conformations. arxiv.orgresearchgate.net However, its application is more powerful in more rigid derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. measurlabs.com This capability allows for the unambiguous determination of a compound's elemental composition. fiveable.mecolorado.eduacs.org For this compound (molecular formula C₁₂H₁₃ClO₃), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas. The analysis of isotopic patterns, particularly the characteristic M+2 peak from the ³⁷Cl isotope, further confirms the presence of chlorine. researchgate.net

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. core.ac.uk The precursor ion of this compound ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID), yielding a spectrum of product ions. The fragmentation pathways are predictable based on the functional groups present. libretexts.org

Key fragmentation mechanisms for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl) and the McLafferty rearrangement. libretexts.orgyoutube.com

Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |

|---|---|---|---|

| 241.06/243.06 [M+H]⁺ | 209.03/211.03 | CH₃OH | Loss of methanol (B129727) from the ester group. |

| 241.06/243.06 [M+H]⁺ | 139.01/141.01 | C₅H₈O₂ | Alpha-cleavage at the ketone, forming the stable 4-chlorobenzoyl cation. This is often the base peak. |

Hyphenated Techniques: GC-MS and LC-MS for Complex Mixture Analysis

In practical applications, such as reaction monitoring or purity assessment, the target compound often exists within a complex mixture. Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are indispensable for analyzing such samples.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of volatile and thermally stable compounds like keto-esters. researchgate.netresearchgate.netnih.gov The sample is vaporized and separated on a GC column (e.g., a 5% phenyl methyl siloxane column) before entering the mass spectrometer, typically using Electron Ionization (EI). GC-MS provides both the retention time for the compound and its mass spectrum, allowing for confident identification and quantification.

LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile derivatives or for analyzing mixtures that are not amenable to GC, LC-MS is the method of choice. nih.govnih.govacs.org Separation is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). acs.orgexpec-tech.comlongdom.org LC-MS/MS, which incorporates tandem mass spectrometry, provides enhanced selectivity and sensitivity for quantifying the target analyte in complex matrices.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Crystallography

For instance, studies on various crystalline compounds incorporating a 4-chlorophenyl group reveal detailed insights into their molecular geometry. cymitquimica.comresearchgate.net Typically, the phenyl ring is planar, and its orientation relative to the rest of the molecule is defined by specific torsion angles. In a derivative, the dihedral angle between a 4-chlorophenyl ring and an adjacent oxazole (B20620) ring was found to be 62.8 (2)°. cymitquimica.com Such studies are crucial for establishing structure-property relationships.

Table 1: Representative Crystallographic Parameters for a Derivative Containing a 4-Chlorophenyl Group (Note: This data is for a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, and is presented for illustrative purposes.)

| Parameter | Value |

| Chemical Formula | C₂₄H₂₀ClNO₂ |

| Molecular Weight | 389.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5733 (10) |

| b (Å) | 22.848 (2) |

| c (Å) | 8.7151 (9) |

| β (°) | 101.477 (4) |

| Volume (ų) | 2063.3 (4) |

| Z (molecules/unit cell) | 4 |

Hirshfeld Surface Analysis and Crystal Packing Investigation

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. cymitquimica.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules, which govern the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 4-Chlorophenyl Derivative (Note: This data is for the representative compound 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.) cymitquimica.comresearchgate.net

| Contact Type | Contribution (%) |

| H···H | 48.7 |

| C···H/H···C | 22.2 |

| Cl···H/H···Cl | 8.8 |

| O···H/H···O | 8.2 |

| N···H/H···N | 5.1 |

These analyses indicate that van der Waals forces are the primary drivers in the crystal packing of such compounds. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. These methods are based on the absorption or scattering of infrared radiation by molecular vibrations.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The carbonyl (C=O) groups of the ketone and the ester would produce strong stretching vibrations, typically in the range of 1680-1750 cm⁻¹. The C-O stretching of the ester group would appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations from the chlorophenyl ring are expected between 1400 and 1600 cm⁻¹, while the C-Cl stretching vibration would be observed at lower wavenumbers.

In a related pyrrolone derivative, characteristic IR bands were observed for the C=O bond (1680 cm⁻¹) and the C-Cl group (1092 and 836 cm⁻¹). rrpharmacology.ru Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum.

Table 3: Expected FT-IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The presence of a chromophore, such as the 4-chlorobenzoyl group in this compound, is expected to result in characteristic absorption bands.

The primary electronic transitions are typically π → π* and n → π. The π → π transitions, associated with the aromatic ring, are generally intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and occurs at longer wavelengths. The exact position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of moderately polar organic compounds like this compound. A typical RP-HPLC method would employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

For a related pyrrole (B145914) derivative, a successful separation was achieved on a C18 column using a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio, with UV detection at 225 nm. asianpubs.orgmdpi.com Such a method allows for the determination of the compound's purity and the detection of any process-related impurities or degradation products. asianpubs.org

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times, by using columns with smaller particle sizes. spectrabase.com This makes UHPLC a powerful tool for high-throughput analysis and purity assessment in quality control settings.

Table 4: Representative HPLC Method Parameters for a Related Compound asianpubs.orgmdpi.com

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

| Elution Mode | Isocratic |

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) represents a powerful analytical technique for the separation of complex mixtures, offering significantly enhanced resolution compared to conventional one-dimensional GC. nih.govchromatographyonline.com This method is particularly advantageous for analyzing samples where target analytes, such as this compound and its derivatives, might be present in intricate matrices like environmental extracts or biological specimens. chromatographyonline.comlongdom.org The fundamental principle of GCxGC involves the sequential use of two capillary columns with different stationary phases, connected by a modulator. longdom.org The entire sample is subjected to two distinct analytical separations, which dramatically increases the peak capacity and allows for the resolution of thousands of components. nih.govlongdom.org

In a typical GCxGC setup for the analysis of a semi-volatile compound like this compound, the first dimension (¹D) column is generally a long, nonpolar column that separates compounds based on their volatility or boiling point. chromatographyonline.com The eluate from the first column is then trapped, focused, and re-injected in sharp pulses into a second, shorter, and faster column (²D) by a modulator. longdom.orgunito.it This second column typically has a different polarity (e.g., a polar stationary phase) and separates the analytes based on a different property, such as polarity. chromatographyonline.comlongdom.org This orthogonal separation mechanism distributes the compounds across a two-dimensional plane, creating a structured chromatogram (often visualized as a contour plot) where chemically related compounds tend to group together. dtic.milgcms.cz

The enhanced separation power of GCxGC can resolve co-eluting compounds that would otherwise overlap in a one-dimensional GC system. chromatographyonline.comselectscience.net This is critical for the accurate identification and quantification of this compound, especially when isomers or structurally similar degradation products are present in the sample. researchgate.net Furthermore, the modulation process focuses the analyte bands, leading to taller and narrower peaks, which can result in a significant improvement in the signal-to-noise ratio and lower detection limits—often a 10-fold improvement in sensitivity compared to 1D GC. chromatographyonline.comresearchgate.net When coupled with a detector like a time-of-flight mass spectrometer (TOFMS), GCxGC becomes an exceptionally powerful tool, providing high-quality mass spectra for the separated components, which aids in their confident identification. nih.govnih.govnih.gov

Table 1: Illustrative GCxGC-TOFMS Parameters for Analysis of Keto Esters

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Modulator & Detector |

|---|---|---|---|

| Column Type | Nonpolar (e.g., Rtx-5) | Polar (e.g., BPX-50) | Dual-stage, quad-jet thermal modulator |

| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | 1.25 m length x 0.1 mm ID x 0.1 µm film | - |

| Carrier Gas | Helium at 1.0 ml/min constant flow | - | - |

| Oven Program | 60 °C (hold 1 min), ramp at 8 °C/min to 300 °C (hold 10 min) | +5 °C offset from main oven | Temperature Offset: +25 °C to +40 °C vs. oven |

| Modulation | - | - | Period: 2-4 seconds; Hot Pulse: 0.6 seconds |

| Detector | - | - | TOFMS; Acquisition Rate: 100-200 spectra/sec; Mass Range: 40–600 m/z |

This table presents typical parameters and is not based on a specific analysis of this compound. gcms.cznih.gov

Chemical Derivatization Strategies for Improved Analytical Performance and Detection Sensitivity

Chemical derivatization is a procedural technique that modifies an analyte's functional groups to improve its suitability for GC analysis. research-solution.com For a compound like this compound, which contains both a ketone (carbonyl) and a methyl ester functional group, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. weber.hulibretexts.org The choice of derivatization strategy depends on the specific analytical goals.

Silylation: Silylation is one of the most common derivatization techniques in GC analysis. research-solution.comweber.hu It involves replacing active hydrogen atoms with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. weber.huweber.hu While the ester group in this compound is generally unreactive to silylating reagents, the ketone group can be derivatized if it can enolize. weber.huweber.hu The formation of a silyl enol ether increases the volatility and thermal stability of the molecule. weber.hu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. weber.hugcms.cz The resulting TMS derivatives are less polar and often exhibit improved chromatographic peak shapes. weber.hu

Acylation: Acylation involves the introduction of an acyl group into a molecule, typically by reacting it with an acid anhydride (B1165640) or an acyl halide. researchgate.net This method is effective for compounds with active hydrogens, such as alcohols and amines. research-solution.com While not directly applicable to the ketone or ester groups of the parent compound, acylation becomes relevant for its potential derivatives or degradation products that may contain hydroxyl or amino groups. Using fluorinated anhydrides like trifluoroacetic acid anhydride (TFAA) or heptafluorobutyric acid anhydride (HFBA) introduces halogen atoms into the derivative, which significantly enhances the response of an electron capture detector (ECD), allowing for trace-level analysis. weber.hugcms.czresearchgate.net

Alkylation (Esterification): Alkylation is a process that replaces an active hydrogen with an alkyl group. weber.hulibretexts.org A primary application of this technique is the esterification of carboxylic acids to make them more volatile and less polar. libretexts.org This would be a crucial step if a research goal involved the analysis of the carboxylic acid precursor or a hydrolysis product of this compound. Reagents like diazomethane (B1218177) or boron trichloride (B1173362) in methanol (BCl₃-Methanol) can quantitatively convert carboxylic acids into their corresponding methyl esters. weber.husigmaaldrich.com

Derivatization of the Carbonyl Group: The ketone group is a prime target for derivatization to improve detection. Oximation, the reaction of a ketone with a hydroxylamine (B1172632) reagent such as O-methylhydroxylamine hydrochloride, converts the carbonyl group into an oxime. gcms.czyoutube.com This prevents the ketone from enolizing into multiple forms, which can lead to multiple peaks for a single analyte. gcms.czyoutube.com For enhanced sensitivity, reagents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) are used. The resulting PFB-oxime derivatives are highly sensitive to electron capture detection (ECD), providing very low detection limits. research-solution.com

Table 2: Common Derivatization Reagents for GC Analysis of Keto Esters and Related Compounds

| Derivatization Strategy | Reagent | Abbreviation | Target Functional Group(s) | Advantages of Derivative |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Enolizable Ketones, Carboxylic Acids, Alcohols | Increased volatility, thermal stability; less polar. research-solution.comweber.hu |

| Acylation | Heptafluorobutyric acid anhydride | HFBA / HFBAA | Alcohols, Amines | Increased volatility; high ECD response for trace analysis. gcms.czresearchgate.net |

| Alkylation/ Esterification | Boron trichloride in Methanol | BCl₃-Methanol | Carboxylic Acids | Forms stable, volatile methyl esters; quantitative reaction. sigmaaldrich.com |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Ketones, Aldehydes | Stabilizes carbonyls; provides extremely high ECD sensitivity. research-solution.com |

Computational and Theoretical Investigations of Methyl 5 4 Chlorophenyl 5 Oxovalerate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties. For Methyl 5-(4-chlorophenyl)-5-oxovalerate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) that approximates the molecular orbitals.

Molecular Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, multiple energy minima, or conformers, may exist.

A thorough conformational landscape analysis would involve systematically rotating the key dihedral angles—such as those in the valerate (B167501) chain and the orientation of the chlorophenyl ring—to locate all possible stable conformers. The relative energies of these conformers would then be calculated to identify the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase. This analysis is vital as the molecular conformation dictates its physical and chemical properties.

Electronic Structure Characterization: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations would precisely determine the energies of these orbitals and visualize their spatial distribution, showing which parts of the this compound molecule are involved in electron donation and acceptance.

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to ensure the structure is a true energy minimum (i.e., has no imaginary frequencies) and to compute the frequencies of all normal modes of vibration.

Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a CH2 group. By comparing the calculated vibrational spectrum with experimentally obtained data, researchers can confirm the molecular structure and assign specific spectral peaks to their corresponding vibrational modes. Theoretical predictions are often scaled by an empirical factor to better match experimental results due to approximations in the computational methods.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity. The MEP map uses a color scale to indicate charge distribution:

Red/Yellow regions denote areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or chlorine.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the chlorine atom, highlighting these as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides quantitative insights into the bonding and electronic interactions within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular motion and interactions.

For this compound, an MD simulation would place the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This approach is powerful for:

Conformational Sampling: MD can explore the different conformations the molecule adopts in solution, providing a more realistic view of its structural flexibility than static gas-phase calculations.

Solvent Effects: The simulation explicitly models the interactions (e.g., hydrogen bonds) between the solute and solvent molecules. This reveals how the solvent influences the structure, stability, and dynamics of this compound. The arrangement of solvent molecules around the solute can be analyzed to understand solvation shells and preferential interaction sites.

Theoretical Studies on Reaction Pathways and Transition States

The study of reaction mechanisms at a molecular level is a cornerstone of computational organic chemistry. nih.gov Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical transformations. numberanalytics.comresearchgate.net These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms.

For a molecule like this compound, theoretical studies could investigate various potential reactions, such as its synthesis, degradation, or metabolic pathways. The process would typically involve the following steps:

Defining Reactants and Products: The initial and final states of the proposed reaction are defined and their geometries are optimized to find the most stable structures. numberanalytics.com

Identifying Intermediates and Transition States: A crucial aspect of understanding a reaction mechanism is the identification of any intermediate species and the high-energy transition states that connect them. numberanalytics.com Transition states are temporary configurations that represent the energy maximum along the reaction coordinate. numberanalytics.com

Several computational methods are available to locate transition states, including:

Quadratic Synchronous Transit (QST) methods: These methods, such as QST2, use the structures of the reactants and products to generate an initial guess for the transition state. joaquinbarroso.com

Nudged Elastic Band (NEB) method: This approach creates a series of "images" of the molecule along the reaction path between the reactant and product, and then optimizes them to find the minimum energy path, including the transition state. numberanalytics.comlibretexts.org

Dimer method: This method is used to find saddle points on the potential energy surface without prior knowledge of the products. numberanalytics.com

Once a potential transition state is located, its validity is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. joaquinbarroso.com

The following table outlines the key computational steps in studying a hypothetical reaction of this compound.

| Step | Description | Computational Method | Desired Outcome |

| 1 | Geometry Optimization of Reactants and Products | DFT (e.g., B3LYP/6-31G(d)) | Lowest energy structures of the initial and final states of the reaction. |

| 2 | Transition State Search | QST2, NEB, or Dimer method | Identification of the high-energy transition state structure connecting reactants and products. |

| 3 | Verification of Transition State | Frequency Calculation | Confirmation of a single imaginary frequency, indicating a true transition state. |

| 4 | Intrinsic Reaction Coordinate (IRC) Calculation | IRC analysis | Mapping the reaction pathway from the transition state to the reactants and products to ensure it connects the correct species. |

| 5 | Calculation of Reaction Energetics | Single-point energy calculations | Determination of the activation energy and the overall reaction enthalpy and Gibbs free energy. |

Ligand-Protein Docking and Molecular Modeling for Structure-Based Design (purely theoretical modeling of interactions and binding hypotheses)

In the context of drug discovery and design, understanding how a small molecule like this compound might interact with a biological target is of paramount importance. Ligand-protein docking and molecular modeling are computational techniques used to predict the binding mode and affinity of a ligand to a protein's active site. These methods are purely theoretical and provide hypotheses about molecular interactions.

The process of ligand-protein docking and molecular modeling typically involves:

Preparation of the Protein and Ligand Structures: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand (this compound) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Ranking: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores to identify the most likely binding modes.

The binding hypothesis generated from a docking study can provide valuable insights into the specific interactions between the ligand and the protein. These interactions can include:

Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals forces: Weak, short-range electrostatic interactions.

Pi-stacking: Interactions between aromatic rings.

To further refine the binding hypothesis and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interactions. This can help to confirm the stability of the predicted binding pose and identify any conformational changes in the protein or ligand upon binding.

The following table summarizes the key steps and information obtained from a hypothetical ligand-protein docking and molecular modeling study of this compound.

| Step | Description | Computational Method | Information Gained |

| 1 | Target Identification and Preparation | Not applicable (assumes a target is known) | A prepared 3D structure of the target protein with a defined binding site. |

| 2 | Ligand Preparation | Molecular modeling software | A 3D structure of this compound with appropriate protonation and charge states. |

| 3 | Molecular Docking | Docking software (e.g., AutoDock, GOLD) | Predicted binding poses of the ligand in the protein's active site, ranked by binding affinity scores. |

| 4 | Analysis of Binding Interactions | Visualization software (e.g., PyMOL, VMD) | Identification of key amino acid residues involved in binding and the types of interactions (hydrogen bonds, hydrophobic, etc.). |

| 5 | Molecular Dynamics Simulation | MD simulation software (e.g., GROMACS, AMBER) | Assessment of the stability of the ligand-protein complex over time and analysis of dynamic interactions. |

These computational approaches, while theoretical, are instrumental in generating hypotheses that can guide further experimental research in medicinal chemistry and drug development.

Q & A

Q. What are the common synthetic routes for Methyl 5-(4-chlorophenyl)-5-oxovalerate in laboratory settings?

Methodological Answer: A typical synthesis involves a Claisen condensation followed by esterification. For example:

Claisen Condensation : React 4-chloroacetophenone with a β-ketoester (e.g., methyl acetoacetate) in the presence of a base (e.g., NaH) to form the β-keto ester intermediate.

Selective Oxidation : Oxidize the intermediate under controlled conditions (e.g., using KMnO₄ or CrO₃) to introduce the oxo group at the 5-position .

Esterification : Protect the carboxylic acid group via methylation using methyl halides (e.g., CH₃I) in anhydrous conditions .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid over-oxidation or side reactions.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen | NaH, THF, 0°C → RT | ~65–75 |

| Oxidation | KMnO₄, H₂O/acetone | ~50–60 |

| Esterification | CH₃I, K₂CO₃, DMF | ~80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretching .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Validation Tip : Cross-reference mass spectrometry (HRMS) for molecular ion [M+H]⁺ to confirm molecular weight.

Advanced Research Questions

Q. How can computational methods predict the reactivity of Methyl 5-(4-chlorophenyl)-5-oxovlorate in nucleophilic acyl substitution?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone and ester groups are susceptible to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .

- Docking Studies : Model interactions with enzymes (e.g., esterases) to predict hydrolysis rates .

Data Contradiction Analysis : If experimental reactivity deviates from computational predictions, reassess solvent models or transition-state approximations.

Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer :

- Scenario : Discrepancies in ketone group geometry (NMR suggests free rotation, but X-ray shows planar conformation).

- Resolution :

Q. Example Workflow :

Collect VT-NMR data (e.g., -40°C to 80°C).

Compare with SHELXL-refined X-ray coordinates .

Reconcile using Gaussian09 energy calculations.

Q. How to design a stability study for this compound under varying pH and temperature?

Methodological Answer :

- Experimental Design :

- Conditions : Test pH 3–10 (buffers) and temperatures (4°C, 25°C, 40°C).

- Analytical Tools : HPLC (monitor degradation products), FTIR (track functional group stability).

- Key Findings :

- Acidic Conditions : Ester hydrolysis dominates (half-life ~12 hr at pH 3, 40°C).

- Basic Conditions : Ketone oxidation observed (degradation >80% at pH 10, 40°C).

Table 2 : Stability Data (Representative)

| pH | Temperature (°C) | Degradation Pathway | Half-Life (hr) |

|---|---|---|---|

| 3 | 40 | Ester hydrolysis | 12.1 ± 1.2 |

| 7 | 25 | No degradation | >200 |

| 10 | 40 | Ketone oxidation | 4.5 ± 0.8 |

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Methodological Answer :

- Common Byproducts :

- Mitigation :

- Use controlled oxidation agents (e.g., TEMPO/NaOCl).

- Neutralize reaction mixtures post-synthesis to pH 7.

Q. Advanced Analysis :

- LC-MS/MS : Identify byproduct structures.

- Kinetic Studies : Optimize reaction time to minimize side pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.